
Carvacrol-b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carvacrol-b-D-glucuronide is a derivative of carvacrol, a monoterpenic phenol found in the essential oils of various aromatic plants such as oregano and thyme. Carvacrol is known for its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. The glucuronide derivative is formed through the conjugation of carvacrol with glucuronic acid, enhancing its solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
Carvacrol-b-D-glucuronide can be synthesized through the enzymatic or chemical conjugation of carvacrol with glucuronic acid. One common method involves the use of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to carvacrol. This reaction typically occurs under mild conditions, with optimal pH and temperature settings to ensure enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of bioreactors to maintain controlled conditions for enzymatic reactions. The process can be scaled up by optimizing parameters such as substrate concentration, enzyme loading, and reaction time. Additionally, purification steps such as chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
Carvacrol-b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The phenolic group in carvacrol can be oxidized to form quinones.
Reduction: The carbonyl group in the glucuronic acid moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in carvacrol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced glucuronic acid derivatives.
Substitution: Substituted carvacrol derivatives with various functional groups.
科学的研究の応用
Carvacrol-b-D-glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its enhanced bioavailability.
作用機序
The mechanism of action of carvacrol-b-D-glucuronide involves its interaction with various molecular targets and pathways. The glucuronide moiety enhances the solubility and bioavailability of carvacrol, allowing it to exert its effects more efficiently. Carvacrol itself is known to disrupt microbial cell membranes, inhibit enzyme activity, and modulate signaling pathways involved in inflammation and oxidative stress.
類似化合物との比較
Similar Compounds
Thymol-b-D-glucuronide: Another glucuronide derivative of a monoterpenic phenol with similar antimicrobial and antioxidant properties.
Eugenol-b-D-glucuronide: A glucuronide derivative of eugenol, known for its anti-inflammatory and analgesic effects.
Uniqueness
Carvacrol-b-D-glucuronide stands out due to its potent antimicrobial activity and its ability to enhance the bioavailability of carvacrol. Its unique combination of properties makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H22O7 |
|---|---|
分子量 |
326.34 g/mol |
IUPAC名 |
(2S,3S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-5-propan-2-ylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)10(6-9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11?,12-,13+,14-,16+/m0/s1 |
InChIキー |
TZRSIUKJGIWYEN-ZXLQMTARSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C(C)C)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)

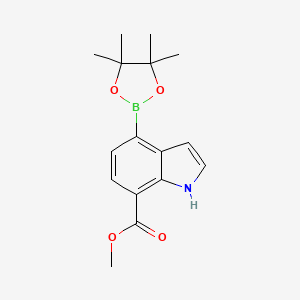

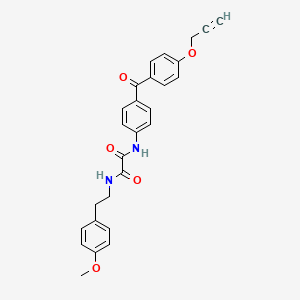
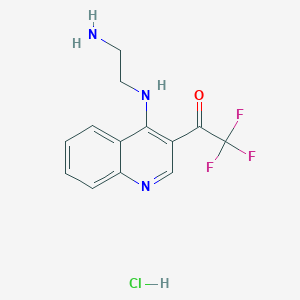
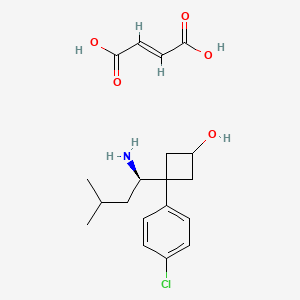
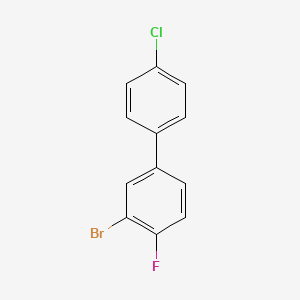
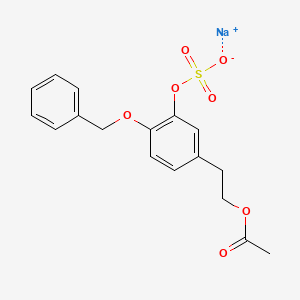
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
